Brevifolincarboxylic acid

Descripción general

Descripción

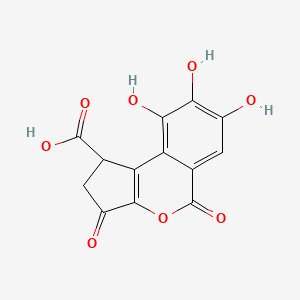

El ácido brevifolincarboxílico es un producto natural aislado de la planta Polygonum capitatum. Es conocido por sus efectos inhibitorios sobre el receptor de hidrocarburos arilo y su papel como inhibidor de la α-glucosidasa con una IC50 de 323,46 μM . El compuesto tiene una fórmula molecular de C13H8O8 y un peso molecular de 292,2 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido brevifolincarboxílico se extrae típicamente de fuentes naturales como Polygonum capitatum. El proceso de extracción implica el uso de solventes como metanol o etanol para aislar el compuesto del material vegetal. La estructura del compuesto se elucida entonces utilizando técnicas como espectroscopia de RMN de 1H y 13C y espectrometría de masas .

Métodos de Producción Industrial: La producción industrial de ácido brevifolincarboxílico no está bien documentada, ya que se obtiene principalmente mediante extracción natural. Los avances en la biología sintética y la síntesis química pueden proporcionar métodos alternativos para la producción a gran escala en el futuro.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido brevifolincarboxílico experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas del anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos bajo condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Brevifolincarboxylic acid has been identified as a significant antioxidant compound. Research indicates that it exhibits potent free radical scavenging abilities, which are crucial in combating oxidative stress-related diseases.

- Study Findings : A study analyzing the antioxidant profile of Momordica charantia fruit revealed that the 80% ethanol extract demonstrated the most significant antioxidant activity through various assays, including DPPH and Ferric Reducing Antioxidant Power (FRAP) tests. This compound was one of the key metabolites identified contributing to this activity .

| Assay Type | Activity Level | Key Compounds |

|---|---|---|

| DPPH | High | This compound, Ascorbic acid |

| FRAP | High | This compound, Quercetin 3-O-glycoside |

Anticancer Potential

This compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells.

- Case Study : In a study evaluating extracts from various Potentilla species, this compound derivatives were tested for their cytotoxic effects on colorectal cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anti-colorectal cancer agent .

| Cell Line | IC50 (μg/ml) | Effectiveness |

|---|---|---|

| LS180 (Colorectal) | 38 | High |

| CCD841 CoN (Normal) | 1,134 | Low |

Role in Traditional Medicine

In traditional medicine, Momordica charantia, which contains this compound, is used for various health benefits including blood sugar regulation and digestive health.

- Traditional Uses : The fruit is consumed for its potential to lower blood glucose levels and improve overall metabolic health. The presence of this compound may enhance these effects through its antioxidant properties .

Chemical Characterization and Metabolic Profiling

Recent studies have employed advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize this compound and understand its metabolic pathways.

Mecanismo De Acción

El ácido brevifolincarboxílico ejerce sus efectos principalmente a través de la inhibición del receptor de hidrocarburos arilo y la α-glucosidasa. El receptor de hidrocarburos arilo está involucrado en la regulación de varios procesos biológicos, incluido el metabolismo xenobiótico y la respuesta inmune . Al inhibir este receptor, el ácido brevifolincarboxílico puede modular estos procesos. Además, su actividad inhibitoria de la α-glucosidasa ayuda a regular los niveles de glucosa en sangre, convirtiéndolo en un posible agente terapéutico para el control de la diabetes .

Compuestos Similares:

Ácido Gálico: Otro compuesto fenólico con propiedades antioxidantes y antimicrobianas.

Ácido Elágico: Conocido por sus actividades anticancerígenas y antiinflamatorias.

Ácido Protocatéquico: Exhibe efectos antioxidantes y antiinflamatorios.

Unicidad: El ácido brevifolincarboxílico es único debido a sus efectos inhibitorios duales sobre el receptor de hidrocarburos arilo y la α-glucosidasa.

Comparación Con Compuestos Similares

Gallic Acid: Another phenolic compound with antioxidant and antimicrobial properties.

Ellagic Acid: Known for its anticancer and anti-inflammatory activities.

Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory effects.

Uniqueness: Brevifolincarboxylic acid is unique due to its dual inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase.

Actividad Biológica

Brevifolincarboxylic acid (BFCA), a compound belonging to the isocoumarins and derivatives class, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

- Chemical Formula : CHO

- IUPAC Name : 7,8,9-trihydroxy-3,5-dioxo-1H,2H,3H,5H-cyclopenta[c]isochromene-1-carboxylic acid

- CAS Number : 18490-95-4

- Solubility : Slightly soluble in water

- pKa : Moderately acidic

BFCA is primarily found in pomegranate and is considered a potential biomarker for the consumption of this fruit .

Antioxidant Activity

BFCA has been identified as a significant antioxidant compound. A study on Momordica charantia (bitter melon) demonstrated that BFCA contributed to the fruit's overall antioxidant profile. The presence of hydroxyl groups in BFCA is believed to enhance its ability to scavenge free radicals, making it effective against oxidative stress .

| Compound | Antioxidant Activity |

|---|---|

| BFCA | High |

| Quercetin 3-O-glycoside | Moderate |

Anticancer Potential

Research indicates that BFCA exhibits anticancer properties. In a study evaluating various extracts from Potentilla species, BFCA was noted for its ability to inhibit the proliferation of colorectal cancer cells. The extracts demonstrated a significant decrease in cell viability, particularly in cancerous cell lines compared to normal cells .

| Cell Line | IC (μg/mL) | Selectivity Index |

|---|---|---|

| LS180 (Colorectal) | 174 | High |

| CCD841 CoN (Normal) | 1134 | Low |

Anti-inflammatory Effects

BFCA has also shown promise in anti-inflammatory applications. Extracts containing BFCA were reported to modulate inflammatory pathways effectively, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- Study on Momordica charantia :

- Anticancer Activity in Potentilla Extracts :

- Anti-inflammatory Research :

Propiedades

IUPAC Name |

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWMFPFMLRLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.